molecular formula C15H11ClN2OS B5174403 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole

5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No. B5174403
M. Wt: 302.8 g/mol
InChI Key: CZRWFPREWSNXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole, also known as CPOX, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPOX is a member of the oxadiazole family, which is known for its diverse biological activities and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to inhibit COX-2 activity by binding to the active site of the enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole can reduce inflammation and pain. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has also been found to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to exhibit potent activity against various microorganisms and cancer cells, making it a promising lead compound for drug development. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response. However, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole also has some limitations for lab experiments, including its low solubility and stability. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole is relatively insoluble in water, which can limit its use in certain experiments. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole can degrade over time, which can affect its potency and selectivity.

Future Directions

There are several future directions for the research on 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole. One potential direction is to investigate the structure-activity relationship of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole and its analogs. By synthesizing and testing various analogs of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole, researchers can identify the key structural features that contribute to its biological activity. Another potential direction is to investigate the potential of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole as a lead compound for drug development. By optimizing the structure of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole and its analogs, researchers can develop more potent and selective inhibitors of COX-2 and other enzymes involved in various diseases. Moreover, researchers can investigate the potential of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole is a promising compound that has shown potent antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has also been found to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response. Despite its limitations, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity. There are several future directions for the research on 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole, including the investigation of its structure-activity relationship and its potential as a lead compound for drug development. Overall, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has the potential to contribute to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole involves the reaction between 4-chlorobenzyl chloride and phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The yield of the synthesis process is around 70%, and the purity of the final product can be improved through recrystallization. The chemical structure of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been reported to exhibit potent antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Several studies have also investigated the potential of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole as a lead compound for drug development. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has shown to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response.

properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-6-8-13(9-7-12)20-10-14-17-15(18-19-14)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWFPREWSNXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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